Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate

Description

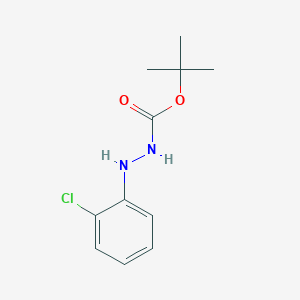

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(2-chloroanilino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-13-9-7-5-4-6-8(9)12/h4-7,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQNIRLIMWSXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728432 | |

| Record name | tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-36-9 | |

| Record name | tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for Tert Butyl 2 2 Chlorophenyl Hydrazinecarboxylate

Elucidating Synthetic Routes and Precursor Utilization

The formation of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is primarily achieved through modern cross-coupling reactions, which provide a reliable and versatile route to constructing the crucial nitrogen-aryl bond. This approach contrasts with classical methods that may require harsh conditions or offer limited functional group tolerance.

The core of the synthesis is a copper-catalyzed N-arylation reaction. In this process, tert-butyl carbazate (B1233558) functions as the nucleophilic component, while a 2-chlorophenyl-containing substrate serves as the electrophilic aryl source. The reaction facilitates the formation of a new carbon-nitrogen bond between the hydrazine (B178648) nitrogen and the phenyl ring. While the initial synthesis of the tert-butyl carbazate precursor involves nucleophilic acylation of hydrazine, the key step in assembling the final molecule is the C-N cross-coupling. nih.govorganic-chemistry.org

This type of copper-catalyzed coupling is a powerful tool in organic synthesis, allowing for the formation of N-aryl hydrazides under relatively mild conditions. organic-chemistry.org The mechanism, while complex, is understood to involve the coordination of the copper catalyst with both the hydrazine derivative and the aryl precursor, facilitating the bond-forming reductive elimination step. The choice of catalyst, ligand, and base is critical for achieving high efficiency and regioselectivity. nih.govrsc.org

The synthesis of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate exemplifies a convergent synthetic strategy, where the two primary structural fragments are prepared separately and then joined in a final key step.

Tert-butyl carbazate : This precursor, also known as N-Boc-hydrazine, provides the protected hydrazine moiety. It is a stable, crystalline solid that can be synthesized through several reliable methods. mdpi.com A common laboratory-scale preparation involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like isopropanol or dichloromethane (B109758), often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity. chemicalbook.com This method offers high yields, typically exceeding 95%. chemicalbook.com

2-Chlorophenyl Precursors : The 2-chlorophenyl group is introduced using an activated precursor suitable for cross-coupling reactions. Common choices include 2-chlorophenylboronic acid for Chan-Lam-Evans type couplings or aryl halides like 2-chloroiodobenzene or 2-dibromobenzene for Ullmann or Buchwald-Hartwig type couplings. nih.govorganic-chemistry.org Organoboronic acids are often preferred due to their stability, commercial availability, and generally good functional group tolerance under copper-catalyzed conditions. researchgate.net

Optimized Reaction Conditions and Process Parameters

Optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and the formation of byproducts.

The success of the copper-catalyzed N-arylation hinges on the careful selection of the catalyst system and solvent.

Catalyst and Ligand : Copper(I) salts such as copper(I) iodide (CuI) or copper(I) trifluoromethanesulfonate (CuOTf) are commonly employed as the catalyst. organic-chemistry.orgresearchgate.net In some protocols, copper(II) salts like copper(II) acetate (Cu(OAc)₂) are also effective. nih.gov The catalytic activity is often enhanced by the addition of a ligand, which stabilizes the copper center and facilitates the catalytic cycle. Ligands such as 1,10-phenanthroline or various picolinamide derivatives have been shown to be effective in promoting these types of C-N couplings. researchgate.netnih.gov

Base : A base is typically required to activate the hydrazine nucleophile and neutralize the acid generated during the reaction. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used. nih.gov Organic bases such as triethylamine (Et₃N) can also be employed, particularly in ligand-free systems. mdpi.com

Reaction Media : The choice of solvent is critical and depends on the specific catalyst system and substrates. Aprotic polar solvents are generally preferred as they can dissolve the reactants and facilitate the reaction. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices that have proven effective for copper-catalyzed N-arylation reactions. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Hydrazine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Precursor Type |

|---|---|---|---|---|---|

| CuI | None | Cs₂CO₃ | DMF | 80 | Aryl Iodide |

| CuOTf | 1,10-Phenanthroline | None | Not Specified | Ambient | Arylboronic Acid |

| CuI | None | Et₃N | DMSO | Room Temp. | Arylboronic Acid |

| Cu(OAc)₂ | 6-hydroxy picolinohydrazide | Not Specified | Not Specified | 80-120 | Aryl Chloride |

Temperature and reaction time are key parameters for controlling the outcome of the synthesis. Copper-catalyzed N-arylations can be performed over a wide range of temperatures, from room temperature to elevated temperatures of 120 °C or higher. nih.govmdpi.com

Thermal control is essential for managing the reaction rate and preventing potential side reactions, such as homocoupling of the aryl precursor or decomposition of the catalyst. Running the reaction at the lowest effective temperature often provides better selectivity and a cleaner reaction profile (kinetic control). For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate and drive the reaction to completion (thermodynamic control). nih.gov The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to over 24 hours depending on the specific conditions.

Rigorous Purification and Isolation Techniques

Once the reaction is complete, a systematic workup and purification procedure is required to isolate the tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate in high purity. A typical isolation process involves the following steps:

Quenching and Extraction : The reaction mixture is often diluted with water and extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. This step separates the desired product from inorganic salts and water-soluble components.

Washing : The organic layer is washed sequentially with aqueous solutions, such as a saturated solution of ammonium chloride to remove residual copper catalyst, followed by brine to remove excess water.

Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography : The resulting crude product is typically purified by column chromatography on silica gel. A gradient of solvents, commonly a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is used to elute the column, separating the target compound from any unreacted starting materials and byproducts. The purity of the collected fractions is assessed by TLC before they are combined and concentrated to yield the final, purified product.

Chromatographic Methodologies for Compound Isolation

In the synthesis of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, achieving a high degree of purity is paramount for its subsequent applications. Chromatographic techniques are instrumental in isolating the target compound from unreacted starting materials, byproducts, and other impurities. The selection of the appropriate chromatographic method and conditions is critical and is typically guided by the polarity and stability of the compound.

Column chromatography is a widely employed method for the purification of tert-butyl hydrazinecarboxylate derivatives. A stationary phase, such as silica gel, is packed into a column, and a solvent system (mobile phase) is chosen to elute the components of the crude mixture at different rates. The polarity of the solvent system is optimized to achieve effective separation. For compounds of similar polarity to tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, various solvent systems have been proven effective. For instance, a mixture of dichloromethane and methanol or a gradient of hexane and ethyl acetate can be used.

Thin-layer chromatography (TLC) is an essential tool used in conjunction with column chromatography. It is primarily used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. The separation on a TLC plate mimics that on a column, allowing for a rapid assessment of the purity of fractions collected from the column.

High-performance liquid chromatography (HPLC) offers a higher resolution and more efficient separation compared to standard column chromatography. While specific HPLC methods for tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate are not extensively detailed in the public domain, methods developed for related compounds can be adapted. For instance, a pre-column derivatization-high performance liquid chromatography method has been utilized for the purity determination of tert-butylhydrazine hydrochloride, indicating the applicability of HPLC in analyzing related structures.

The following table summarizes chromatographic conditions used for the purification of analogous compounds, which can serve as a starting point for developing a robust purification protocol for tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate.

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |

| 1-tert-Butoxycarbonyl-1-(3,5-bis(2,6-dimethylphenyl)phenyl)hydrazine | Column Chromatography | Silica Gel | Gradient Hexane/Ethyl Acetate (9/1 → 8/2) | wiley-vch.de |

| Substituted Phenylhydrazines | Column Chromatography | Silica Gel | Dichloromethane/Methanol (20/1) | wiley-vch.de |

| Oleophilic Phenylhydrazides | Column Chromatography | Silica Gel | Hexane/Dichloromethane then Dichloromethane | nih.gov |

Controlled Crystallization Procedures for Enhanced Purity

Crystallization is a powerful and commonly used technique for the final purification of solid organic compounds like tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate. The principle lies in the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. A well-executed crystallization can yield highly pure crystalline material.

The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in smaller quantities, tend to remain dissolved in the solvent, known as the mother liquor.

The choice of solvent is a critical factor for successful crystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at lower temperatures. For tert-butyl carbamate and its derivatives, a range of solvents and solvent systems have been explored. For instance, recrystallization from a 1:1 mixture of benzene (B151609) and hexane or benzene and ligroin has been reported for tert-butyl carbamate. Similarly, tert-butyl carbazate can be purified by recrystallization from a 50-50 mixture of low- and high-boiling ligroin, or from normal hexane at low temperatures. orgsyn.orgorgsyn.orggoogle.com The formation of crystals of a tert-butyl N-(thiophen-2-yl)carbamate was achieved by cooling a toluene solution. nih.gov

Controlled, slow cooling is generally preferred as it promotes the growth of larger, more perfect crystals, which are typically purer. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

The table below outlines various crystallization conditions that have been successfully applied to compounds structurally related to tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, providing valuable insights for developing a specific purification protocol.

| Compound | Solvent(s) | Conditions | Reference |

| tert-Butyl carbazate | 50-50 mixture of low- and high-boiling ligroin | Recrystallization | orgsyn.org |

| tert-Butyl carbazate | Normal Hexane | Cooling to -5 to -20 °C, stirred crystallization | google.com |

| tert-Butyl N-(thiophen-2-yl)carbamate | Toluene | Cooling a toluene solution to -30 °C | nih.gov |

| tert-Butyl carbamate | 1:1 Benzene-Hexane or 1:1 Benzene-Ligroin | Recrystallization | orgsyn.org |

Comprehensive Spectroscopic and Structural Data for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate Not Publicly Available

A comprehensive search of scientific literature and chemical databases for detailed experimental spectroscopic and crystallographic data on Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate did not yield specific results for this particular isomer. While data is available for related compounds, such as the 3-chloro and 4-chloro isomers, the specific analytical characterization for the 2-chloro variant as requested is not present in the available resources.

Efforts to locate ¹H NMR, ¹³C NMR, FT-IR, HRMS, and single-crystal X-ray diffraction data for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate were unsuccessful. The required information for a complete structural and spectroscopic elucidation according to the specified outline could not be compiled.

For reference, analytical data for closely related isomers are documented. For instance, ¹H NMR and HRMS data for Tert-butyl 2-(3-chlorophenyl)hydrazinecarboxylate and Tert-butyl 2-(4-chlorophenyl)hydrazinecarboxylate have been reported in the supporting information for various chemical studies. rsc.org Similarly, crystallographic data exists for precursor molecules like tert-butyl carbazate, detailing its monoclinic crystal system and P2₁/c space group. mdpi.com However, this information is not transferable to the 2-chloro isomer requested.

Without access to primary experimental data for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, a scientifically accurate and thorough article that adheres to the requested detailed outline cannot be generated.

Comprehensive Spectroscopic and Structural Elucidation of Tert Butyl 2 2 Chlorophenyl Hydrazinecarboxylate

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Analysis of Intramolecular Conformation and Intermolecular Interactions

A comprehensive analysis of the intramolecular conformation and intermolecular interactions of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate remains a subject for future crystallographic and computational studies. To date, detailed experimental data from single-crystal X-ray diffraction, which would provide precise measurements of bond lengths, bond angles, and dihedral angles, is not available in the published scientific literature. Such data is essential for a definitive description of the molecule's three-dimensional structure and packing in the solid state.

To provide a concrete understanding of these structural features, future experimental determination of the crystal structure of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is necessary. The resulting crystallographic information would allow for the creation of detailed data tables summarizing key intramolecular and intermolecular parameters.

Table 1: Hypothetical Intramolecular Bond Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length (Å) | C=O | - | - | - | ~ 1.23 |

| Bond Length (Å) | N-N | - | - | - | ~ 1.45 |

| Bond Angle (°) | C-N-N | - | - | - | ~ 120 |

| Dihedral Angle (°) | C-N-N-C | - | - | - | Variable |

Table 2: Potential Intermolecular Hydrogen Bond Geometry

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H | H | O=C | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |

Mechanistic Pathways and Chemical Reactivity of Tert Butyl 2 2 Chlorophenyl Hydrazinecarboxylate

Oxidative Transformations and Azo Compound Formation

The hydrazine (B178648) moiety in tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is susceptible to oxidation, a common reaction for hydrazine derivatives that leads to the formation of azo compounds. This transformation is of considerable importance as azo compounds are valuable intermediates in the synthesis of dyes, pigments, and other functional materials. nih.govresearchgate.net The oxidation of hydrazines to their corresponding azo derivatives can be achieved using a variety of oxidizing agents.

Commonly employed methods for the oxidative dehydrogenation of similar hydrazine derivatives include the use of transition-metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide, or metal-free systems such as those employing tert-butyl nitrite (B80452) (TBN) or trichloroisocyanuric acid (TCCA). nih.govmdpi.com In a typical reaction mechanism, the oxidation process involves the removal of two hydrogen atoms from the hydrazine nitrogens, leading to the formation of a nitrogen-nitrogen double bond.

For instance, a plausible pathway for the oxidation of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate to tert-butyl 2-(2-chlorophenyl)azocarboxylate would involve an initial single-electron transfer to the oxidant, forming a radical cation intermediate. Subsequent deprotonation and a second oxidation step would then yield the final azo compound. The reaction conditions can be mild, often proceeding at room temperature. nih.gov

Illustrative Oxidizing Agents for Hydrazine to Azo Transformation

| Oxidizing System | Typical Conditions | Reference |

| tert-Butyl Nitrite (TBN) | EtOH, Room Temperature, Air | nih.gov |

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature, Air | mdpi.com |

| Selectfluor | Mild Conditions | organic-chemistry.org |

| Copper(I) Chloride/DMAP | Aerobic Oxidation | organic-chemistry.org |

The resulting azo compound, tert-butyl 2-(2-chlorophenyl)azocarboxylate, would be a valuable reagent in its own right, potentially participating in reactions such as Diels-Alder cycloadditions or as a component in Mitsunobu reactions. rsc.org

Reductive Reactions and Hydrazine Derivative Generation

The Boc (tert-butoxycarbonyl) protecting group on the hydrazine nitrogen of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate can be removed under acidic conditions to generate the corresponding free hydrazine, 1-(2-chlorophenyl)hydrazine. This deprotection is a crucial step in many synthetic sequences, as it unmasks the reactive hydrazine functionality, allowing for further derivatization.

The reduction of the Boc-protected hydrazine is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the protonated hydrazine.

This deprotected hydrazine, 1-(2-chlorophenyl)hydrazine, is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including indoles (via the Fischer indole (B1671886) synthesis), pyrazoles, and pyridazines. The generation of this hydrazine derivative opens up numerous possibilities for creating complex molecular architectures.

Furthermore, while the primary reductive reaction is deprotection, the 2-chlorophenyl group could potentially undergo dehalogenation under certain reductive conditions, such as catalytic hydrogenation with a palladium catalyst, although this would likely require more forcing conditions than the Boc deprotection.

Nucleophilic Substitution at the 2-Chlorophenyl Moiety

The 2-chlorophenyl group of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate can, in principle, undergo nucleophilic aromatic substitution (SNA r). However, for such a reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group (the chlorine atom). youtube.com In the case of this compound, the hydrazinecarboxylate group is not a strong electron-withdrawing group, which suggests that nucleophilic aromatic substitution at the 2-chloro position would be challenging under standard conditions.

For SNA r to proceed on an unactivated ring, more drastic conditions or the use of a very strong nucleophile might be necessary. The mechanism of SNA r generally involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. youtube.com This intermediate is a resonance-stabilized carbanion. The subsequent departure of the leaving group restores the aromaticity of the ring.

Given the electronic nature of the substituents on the phenyl ring of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, it is more likely that other reactive sites in the molecule would react before nucleophilic substitution at the chloro-substituted carbon.

Role as a Versatile Nucleophilic Reagent in Organic Transformations

The hydrazine moiety of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate contains two nucleophilic nitrogen atoms. The terminal nitrogen (NH2) is generally considered the more nucleophilic center due to less steric hindrance and the electron-donating effect of the adjacent nitrogen. This nucleophilicity allows the compound to participate in a variety of organic transformations.

One common application of similar hydrazine derivatives is in the formation of hydrazones through condensation with aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These hydrazones are stable compounds that can be further modified or used as intermediates in other reactions.

Moreover, the nucleophilic character of the hydrazine allows it to act as a precursor for the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles. The versatility of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate as a nucleophile makes it a valuable building block in medicinal chemistry and materials science.

Examples of Reactions Involving Hydrazine Nucleophilicity

| Reactant | Product Type |

| Aldehydes/Ketones | Hydrazones |

| β-Dicarbonyl Compounds | Pyrazoles |

| α,β-Unsaturated Carbonyls | Pyrazolines |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic pathways of the reactions involving tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate. While specific intermediates for this exact compound are not extensively documented in the literature, we can infer their nature based on the reactivity of analogous compounds.

In oxidative transformations leading to azo compounds, radical cation intermediates are likely formed. These species are typically short-lived and are often detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

During nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. youtube.com These anionic σ-complexes can sometimes be isolated and characterized by NMR and X-ray crystallography, particularly when stabilized by strong electron-withdrawing groups.

In reactions where the hydrazine acts as a nucleophile, such as in hydrazone formation, the initial tetrahedral intermediate formed from the attack of the nitrogen on the carbonyl carbon can be considered a key intermediate. While generally not isolated, its formation is a critical step in the reaction mechanism and can be studied through kinetic and computational methods.

The characterization of these transient species often requires a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as computational modeling to support the proposed structures and energy profiles of the reaction pathways.

Strategic Applications As a Synthetic Building Block and Precursor

Integration into Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building complex molecules from simple starting materials in a single step, thereby adhering to the principles of atom and step economy. While direct and detailed research findings on the integration of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate into specific named multi-component reactions like the Ugi or Passerini reactions are not extensively documented in publicly available literature, its structural features—a nucleophilic hydrazine (B178648) moiety and a modifiable aromatic ring—make it a prime candidate for such transformations.

The core value of a hydrazine derivative in MCRs lies in its ability to act as the amine component or a precursor to a highly reactive intermediate. The tert-butoxycarbonyl (Boc) protecting group on the hydrazine can be strategically removed under acidic conditions to liberate the free hydrazine, which can then participate in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are key intermediates in various MCRs, leading to the formation of complex acyclic and heterocyclic structures. The presence of the 2-chlorophenyl group introduces electronic and steric factors that can influence the reactivity and stereoselectivity of these reactions, offering a handle for fine-tuning the synthesis of targeted molecules.

The potential for tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate in MCRs is a promising area for further research, with the expectation that its unique substitution pattern will provide access to novel chemical entities with interesting biological or material properties.

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The inherent reactivity of the hydrazinecarboxylate functionality, combined with the substituted phenyl ring, makes tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate a valuable precursor for the synthesis of a variety of heterocyclic systems.

Precursor in 1,2,4-Triazole (B32235) Derivative Synthesis

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents. Hydrazine derivatives are fundamental starting materials for the construction of the 1,2,4-triazole core. The general synthetic strategy involves the reaction of a hydrazine or a hydrazide with a one-carbon synthon, often in the form of an orthoester, imidate, or a carboxylic acid derivative.

Alternatively, reaction with an isothiocyanate would produce a thiosemicarbazide intermediate, a classic precursor that can be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. The 2-chlorophenyl substituent on the hydrazine would be incorporated into the final triazole structure, influencing its physicochemical properties and biological activity.

The following table outlines a general synthetic pathway for the formation of 1,2,4-triazole derivatives from hydrazine precursors, which is applicable to tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate following deprotection.

| Step | Reactants | Intermediate/Product | General Conditions |

| 1 | Hydrazine Derivative + Acyl Chloride | N-Acylhydrazide | Base, Aprotic Solvent |

| 2 | N-Acylhydrazide + Amine Source | N-Acyl-N'-aminoguanidine | Dehydrating Agent |

| 3 | N-Acyl-N'-aminoguanidine | 1,2,4-Triazole Derivative | Heat, Acid or Base Catalyst |

Contributions to Other Heterocyclic Ring Systems

Beyond 1,2,4-triazoles, the reactivity of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate can be harnessed to synthesize other important heterocyclic systems. For example, condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of pyrazole derivatives. The initial reaction would likely form a hydrazone, which would then undergo intramolecular cyclization and dehydration to yield the pyrazole ring.

Furthermore, reaction with α,β-unsaturated carbonyl compounds can provide access to pyrazoline and pyrazolidine scaffolds. The versatility of the hydrazine moiety also allows for its participation in cycloaddition reactions, further expanding the scope of accessible heterocyclic systems. The 2-chlorophenyl group in these structures can serve as a point for further functionalization through cross-coupling reactions, enabling the synthesis of a library of related compounds for structure-activity relationship studies.

Design and Synthesis of Functionalized Derivatives and Analogs

The chemical structure of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate offers multiple sites for modification, allowing for the rational design and synthesis of a wide range of functionalized derivatives and analogs with tailored properties.

Modifications to the Phenyl Substituent for Tuned Reactivity

The 2-chlorophenyl group is not merely a passive substituent; it is a reactive handle that can be modified to tune the electronic properties and steric environment of the molecule. The chlorine atom can be replaced by other functional groups through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, and heteroaryl groups, as well as functionalities like amines, ethers, and esters.

These modifications can have a profound impact on the reactivity of the hydrazine moiety and the properties of the resulting derivatives. For example, introducing an electron-donating group on the phenyl ring would increase the nucleophilicity of the hydrazine, potentially accelerating its reactions. Conversely, an electron-withdrawing group would decrease its nucleophilicity. This ability to fine-tune the electronic nature of the molecule is crucial for optimizing reaction conditions and for designing molecules with specific biological targets in mind.

The following table provides examples of potential modifications to the phenyl ring and their predicted effect on the reactivity of the hydrazine.

| Modification Reaction | Reagent | Resulting Substituent | Predicted Effect on Hydrazine Nucleophilicity |

| Suzuki Coupling | Arylboronic acid | Aryl group | Modulated by the electronic nature of the aryl group |

| Buchwald-Hartwig Amination | Amine | Amino group | Increased |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Decreased |

Diversification of the Hydrazinecarboxylate Functionality

The hydrazinecarboxylate moiety itself is a versatile functional group that can be readily diversified. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free hydrazine, which can then be reacted with a wide range of electrophiles. For instance, acylation with different acyl chlorides or anhydrides would lead to a series of N-acylhydrazides. Similarly, reaction with various sulfonyl chlorides would produce N-sulfonylhydrazides.

Furthermore, the hydrazine can be alkylated or arylated to introduce additional substituents on the nitrogen atoms. This diversification of the hydrazinecarboxylate functionality is a powerful strategy for creating libraries of compounds for high-throughput screening in drug discovery and materials science. The ability to easily modify this part of the molecule allows for the exploration of a large chemical space around the core structure of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate.

Enabling Role in Retrosynthetic Strategies for Complex Target Molecules

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. This process allows for the logical design of a synthetic pathway. Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate plays a crucial role in this process, primarily as a masked form of 2-chlorophenylhydrazine. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled reactivity, making it an ideal synthon for the introduction of the 2-chlorophenylhydrazine moiety in multi-step syntheses.

A prime example of its strategic application can be envisioned in the synthesis of complex indole-containing molecules, which are prevalent scaffolds in pharmaceuticals and natural products. The Fischer indole (B1671886) synthesis, a classic and powerful method for constructing the indole ring system, relies on the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. In a retrosynthetic sense, a complex indole can be disconnected to a simpler ketone or aldehyde and a corresponding phenylhydrazine.

For instance, consider the retrosynthesis of a hypothetical complex drug candidate containing a 7-chloroindole core.

Retrosynthetic Analysis of a Hypothetical 7-Chloroindole Derivative:

This retrosynthetic disconnection highlights the strategic importance of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate. The target molecule is simplified by breaking the bonds formed during the Fischer indole synthesis. This leads back to a key ketone intermediate and 2-chlorophenylhydrazine. However, free 2-chlorophenylhydrazine can be unstable and prone to side reactions. Therefore, its Boc-protected form, tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, is the preferred synthetic equivalent.

The forward synthesis would then involve the reaction of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate with the ketone precursor. The Boc group can be readily removed in situ under the acidic conditions of the Fischer indole synthesis, liberating the reactive hydrazine to participate in the cyclization and form the desired 7-chloroindole core. This strategy offers several advantages:

Enhanced Stability: The Boc-protected hydrazine is more stable and easier to handle and store compared to the free hydrazine.

Improved Reaction Control: The protecting group prevents unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product.

Increased Solubility: The tert-butyl group often enhances the solubility of the precursor in organic solvents commonly used for synthesis.

The utility of this building block is further exemplified in the potential synthesis of various pharmaceutical agents and complex natural products where a substituted indole nucleus is a key structural feature. The ability to introduce the 2-chlorophenylhydrazine unit in a controlled and efficient manner makes tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate an indispensable tool for the synthetic chemist.

Interactive Data Table: Key Synthetic Steps and Intermediates

| Step | Reactants | Key Intermediate | Product | Reaction Type |

| 1 | Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, Ketone Precursor | Boc-protected hydrazone | 7-Chloroindole derivative | Fischer Indole Synthesis |

| 2 | 7-Chloroindole derivative, Reagent X | - | Modified Indole | Further Functionalization |

| 3 | Modified Indole, Reagent Y | - | Final Target Molecule | Final Assembly |

Theoretical and Computational Investigations of Tert Butyl 2 2 Chlorophenyl Hydrazinecarboxylate

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the molecule's properties.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest possible potential energy.

For a flexible molecule like tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, multiple low-energy conformations (conformers) may exist due to the rotation around single bonds, such as the N-N and N-C bonds. A conformational search is performed to map the potential energy surface and identify the global minimum (the most stable conformer) as well as other local minima. This landscape is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. The stability of the final optimized structure is confirmed when all calculated vibrational frequencies are positive (real), indicating a true minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. Areas with high LUMO density are prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

For tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring and the hydrazine (B178648) nitrogen atoms, indicating these are the main sites of electron donation. The LUMO would likely be distributed over the carbonyl group (C=O) and the aromatic ring, which can accept electron density.

Illustrative FMO Data for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate Note: The following data are hypothetical and serve for illustrative purposes to demonstrate typical results from a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -1.35 |

| Energy Gap (ΔE) | 5.17 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic reactivity.

The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.

Blue: Represents areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around electropositive hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H).

Green/Yellow: Denotes regions of neutral or near-zero potential, often found over nonpolar parts of the molecule like carbon-hydrogen bonds.

For tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, the MEP map would be expected to show a deep red region around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interaction. The nitrogen atoms of the hydrazine group would also exhibit negative potential. Conversely, the hydrogen atom on the secondary amine (N-H) would be a prominent blue region, indicating its acidity and susceptibility to nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Indices

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These indices provide a more quantitative measure of reactivity than FMO analysis alone.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. (S = 1 / η)

Electronegativity (χ): The power of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons. (μ = -χ)

Global Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. (ω = μ² / 2η)

Illustrative Quantum Chemical Descriptors Note: These values are calculated from the illustrative FMO data presented above.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 1.35 |

| Chemical Hardness (η) | 2.585 |

| Chemical Softness (S) | 0.387 |

| Electronegativity (χ) | 3.935 |

| Chemical Potential (μ) | -3.935 |

| Electrophilicity Index (ω) | 2.995 |

Vibrational Spectroscopy Simulation and Interpretation

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. The simulation involves calculating the second derivatives of the energy with respect to atomic displacements for the optimized geometry.

The resulting theoretical spectrum provides a set of vibrational modes, each with a specific frequency and intensity. By analyzing the atomic motions associated with each mode (Potential Energy Distribution, PED), specific peaks can be assigned to the stretching, bending, or twisting of particular functional groups. This process is highly valuable for:

Confirming the structure of a newly synthesized compound by comparing the theoretical spectrum with the experimental one.

Assigning ambiguous peaks in an experimental spectrum.

Understanding how intermolecular interactions, such as hydrogen bonding, might shift vibrational frequencies.

For tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, key vibrational modes would include the N-H stretch, the C=O stretch of the carboxylate group, aromatic C-H and C=C stretches, the C-N stretch, and the C-Cl stretch.

Illustrative Vibrational Frequencies for Key Functional Groups Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data. The data below is hypothetical.

| Vibrational Mode | Typical Experimental Range (cm-1) | Hypothetical Calculated Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3350 |

| Aromatic C-H Stretch | 3000-3100 | 3065 |

| Aliphatic C-H Stretch | 2850-3000 | 2970 |

| C=O Stretch | 1680-1720 | 1705 |

| Aromatic C=C Stretch | 1450-1600 | 1580 |

| C-Cl Stretch | 600-800 | 750 |

Conclusion and Future Trajectories in Research on Tert Butyl 2 2 Chlorophenyl Hydrazinecarboxylate

Synopsis of Key Findings in Synthesis, Reactivity, and Applications

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate serves as a crucial intermediate in organic synthesis, primarily owing to the presence of the Boc-protected hydrazine (B178648) moiety and the substituted phenyl ring. Its synthesis is most commonly achieved through the reaction of 2-chlorophenylhydrazine with di-tert-butyl dicarbonate, a method that offers high yields and straightforward purification.

The reactivity of this compound is largely dictated by the hydrazine functional group. The Boc protecting group can be readily removed under acidic conditions, revealing a free hydrazine that is poised for a variety of chemical transformations. A significant application of this reactivity is its use in the Fischer indole (B1671886) synthesis, a powerful method for constructing indole rings, which are prevalent in a vast array of biologically active compounds and natural products. The 2-chloro substituent on the phenyl ring also offers a handle for further functionalization through cross-coupling reactions, expanding the diversity of accessible molecular architectures.

In medicinal chemistry, tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is a valuable precursor for the synthesis of various heterocyclic scaffolds. These scaffolds form the core of many drug candidates and are explored for their potential therapeutic activities. The ability to readily generate complex and diverse molecules from this starting material makes it an attractive tool for drug discovery programs.

Emerging Research Directions and Unexplored Reactivity Profiles

While the utility of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate in established reactions like the Fischer indole synthesis is well-documented, emerging research is focused on exploring its participation in novel chemical transformations. One area of growing interest is its use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The development of new catalytic systems that can selectively activate different positions of the molecule is another promising avenue for expanding its synthetic utility.

Furthermore, the reactivity of the 2-chloro substituent is not fully exploited. Investigating a broader range of cross-coupling partners and conditions could lead to the synthesis of novel derivatives with unique electronic and steric properties. The development of methods for the asymmetric functionalization of the hydrazine moiety is also a key area for future research, as this would provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Prospective Impact on Advanced Organic Synthesis and Medicinal Chemistry Scaffold Development

The continued exploration of the synthesis and reactivity of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is expected to have a significant impact on both advanced organic synthesis and medicinal chemistry. As our understanding of its chemical behavior deepens, more efficient and selective methods for the construction of complex molecules will emerge. This will not only streamline the synthesis of known biologically active compounds but also facilitate the discovery of new chemical entities with novel therapeutic properties.

In the context of medicinal chemistry, the diverse range of scaffolds accessible from this precursor will continue to fuel the development of new drug candidates. The ability to systematically modify the structure of these scaffolds will be crucial for optimizing their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Ultimately, tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate and its derivatives are poised to remain valuable tools for the creation of innovative molecular solutions to pressing challenges in medicine and materials science.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves a two-step protocol:

Hydrazine Formation : React 2-chlorophenylhydrazine with tert-butyl chloroformate in a polar solvent (e.g., ethanol or methanol) under reflux conditions (60–80°C) to form the hydrazinecarboxylate backbone.

Purification : Post-reaction, isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 20% EtOAc/hexane).

- Adjust solvent polarity during recrystallization to minimize co-crystallization of byproducts.

Q. What spectroscopic techniques are essential for characterizing tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the tert-butyl singlet at δ 1.2–1.4 ppm and aromatic protons (2-chlorophenyl) between δ 7.2–7.6 ppm.

- ¹³C NMR : Confirm the carbamate carbonyl at δ 155–160 ppm and tert-butyl carbons at δ 28–30 ppm .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and N–H bend (hydrazine) at 3200–3350 cm⁻¹ .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass (e.g., C₁₁H₁₄ClN₂O₂: 253.0743 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the condensation of 2-chlorophenylhydrazine with tert-butyl chloroformate?

Methodological Answer:

- Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to hydrazine to minimize unreacted starting material.

- Solvent Optimization : Replace ethanol with THF for faster reaction kinetics, especially at low temperatures (−78°C for sensitive intermediates) .

- Catalysis : Add triethylamine (1.5 eq) to scavenge HCl and drive the reaction to completion .

- Yield Improvement : If yields are <70%, consider sequential extraction with dichloromethane and brine to remove polar impurities .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental HRMS results for tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate derivatives?

Methodological Answer:

- Isotopic Pattern Analysis : Check for chlorine’s isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) to confirm molecular composition.

- Complementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to verify connectivity, especially if tautomerism or rotamers are suspected .

- Synthesis Reproducibility : Repeat reactions under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .

Case Study :

A derivative with a theoretical mass of 361.1892 g/mol showed a 1.8 ppm deviation in HRMS. ¹H-¹⁵N HMBC confirmed unexpected N–H∙∙∙O hydrogen bonding, explaining the mass shift .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate in nucleophilic reactions?

Methodological Answer:

Q. Substituent Effects Table

| Substituent | Position | Reactivity (vs. H) | Application Example |

|---|---|---|---|

| –Cl | ortho | 1.5× faster | Antibacterial agents |

| –F | para | 1.2× faster | DNA-protein crosslinkers |

| –CF₃ | meta | 2.0× faster | Antiviral scaffolds |

Design Strategy :

Replace –Cl with –NO₂ for higher electrophilicity in SNAr reactions, but note reduced solubility in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.